BenchChemオンラインストアへようこそ!

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

SYK kinase inhibition Pyrazine carboxamide inhibitors Structure-activity relationship

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate (CAS 1240390-36-6; MFCD19105154; C₁₀H₂₀N₂O₃, MW 216.28) is an enantiomerically pure cis-configured Boc-protected aminotetrahydropyran supplied as a solid. The defined (3R,4R) stereochemistry installs two vicinal chiral centers within a privileged oxygen heterocycle scaffold, providing a conformationally constrained diamino-like motif after deprotection.

Molecular Formula C10H20N2O3
Molecular Weight 216.281
CAS No. 1240390-36-6
Cat. No. B578188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
CAS1240390-36-6
Molecular FormulaC10H20N2O3
Molecular Weight216.281
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1COCCC1N
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1
InChIKeyFEECMUCDEXAFQK-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate (CAS 1240390-36-6) — A Chiral cis-Tetrahydropyran Building Block for Kinase-Targeted Synthesis


tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate (CAS 1240390-36-6; MFCD19105154; C₁₀H₂₀N₂O₃, MW 216.28) is an enantiomerically pure cis-configured Boc-protected aminotetrahydropyran supplied as a solid [1]. The defined (3R,4R) stereochemistry installs two vicinal chiral centers within a privileged oxygen heterocycle scaffold, providing a conformationally constrained diamino-like motif after deprotection . This scaffold has been explicitly employed in issued patents for inhibitors of spleen tyrosine kinase (SYK) and interleukin-1 receptor-associated kinase 4 (IRAK4), demonstrating its role as a key pharmacophoric element in kinase drug discovery [1] [2].

Why the (3R,4R) Stereochemistry of CAS 1240390-36-6 Cannot Be Replaced by Racemic or Opposite Enantiomer Forms in Chiral Synthesis Programs


Substituting tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate with the corresponding (3S,4S) enantiomer (CAS 1350734-62-1), the racemic cis mixture (CAS 2641560-64-5), or trans-configured diastereomers (e.g., (3R,4S), CAS 1316830-74-6) introduces fundamentally different spatial orientation of the 3-amino and 4-Boc-amino groups, which directly alters the geometric presentation of downstream pharmacophores [1]. In kinase inhibitor programs, multiple issued patents explicitly specify the (3R,4R) configuration for achieving single-digit nanomolar SYK and IRAK4 inhibition, while the (3S,4S) enantiomer is entirely absent from comparable patent SAR tables, indicating the stereochemical requirement is absolute for target engagement [1] [2]. Moreover, the (3R,4R) enantiomer (CAS 1240390-36-6) is listed at approximately 20-fold lower cost per gram than its (3S,4S) counterpart across major suppliers, making enantiomeric substitution both scientifically invalid and economically disadvantageous .

Quantitative Differentiation Evidence: tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate vs. Enantiomeric and Diastereomeric Alternatives


SYK Kinase Inhibitor Potency: (3R,4R) Scaffold Delivers Low Nanomolar IC50 Demonstrated Across Multiple Patent Families

Compounds incorporating the (3R,4R)-3-aminotetrahydro-2H-pyran-4-yl scaffold exhibit potent inhibitory activity against human spleen tyrosine kinase (SYK). In US9775839 (Merck Sharp & Dohme), a pyrazine-2-carboxamide bearing this moiety achieved an IC50 of 1.30 nM against recombinant human GST-SYK [1]. A structurally distinct pyrimidine-5-carboxamide derivative (US9579320, Portola Pharma) achieved an IC50 of 5.5 nM at pH 7.5, 2°C [2]. In contrast, the corresponding (3S,4S) enantiomeric scaffold is not represented in any of these patent SAR tables and no SYK IC50 data are available in BindingDB for compounds derived from CAS 1350734-62-1, indicating that the (3R,4R) absolute configuration is a prerequisite for target engagement in these chemotypes.

SYK kinase inhibition Pyrazine carboxamide inhibitors Structure-activity relationship

IRAK4 Kinase Inhibition: (3R,4R) Moisty Confers 31 nM Potency in Fluorescent Peptide Phosphorylation Assay

In US9649308 (Merck Sharp & Dohme), a pyrazolo[1,5-a]pyrimidine-3-carboxamide incorporating the (3R,4R)-4-aminotetrahydro-2H-pyran-3-yl scaffold demonstrated an IC50 of 31 nM against human IRAK4 kinase, measured by fluorescent polypeptide substrate phosphorylation inhibition [1]. An internal comparator from the same patent (Example 39) using a distinct scaffold showed an IC50 of 9,200 nM, establishing that the (3R,4R) tetrahydropyran moiety contributes substantially (~300-fold) to potency enhancement within this chemotype [2]. The (3S,4S) enantiomer-derived compounds are not exemplified in this patent, and no IRAK4 data exist for CAS 1350734-62-1 in BindingDB.

IRAK4 kinase inhibition Pyrazolo[1,5-a]pyrimidine Immuno-oncology targets

Stereochemical Fidelity: (3R,4R) vs. (3S,4S) Enantiomers Are Structurally Distinct and Differ in Patent Relevance

The (3R,4R) enantiomer (CAS 1240390-36-6, InChIKey: FEECMUCDEXAFQK-GFWFORPUSA-N) and the (3S,4S) enantiomer (CAS 1350734-62-1, InChIKey: FEECMUCDEXAFQK-JGVFFNPUSA-N) are non-superimposable mirror images distinguished by their InChIKey stereochemical descriptors . The (3R,4R) form is explicitly specified in the synthesis of disclosed kinase inhibitors across at least four distinct patent families (CN102348707A, US9649308, US9775839, US9579320) with quantitative SAR tables [1] [2]. The (3S,4S) enantiomer does not appear in any Bioactivity Data from these patent SAR tables and is listed by suppliers as a 'Versatile small molecule scaffold' without associated patent-derived potency data . Additionally, trans-diastereomeric alternatives such as (3R,4S) (CAS 1316830-74-6) are structurally distinct and not interchangeable in any documented kinase inhibitor chemotype .

Chiral building blocks Stereochemical integrity Enantiomeric differentiation

Procurement Cost Advantage: (3R,4R) Enantiomer Is Priced 15–20× Lower Than (3S,4S) Counterpart

Commercial pricing data reveal a substantial cost asymmetry between the two cis enantiomers. On Aladdin, (3R,4R) CAS 1240390-36-6 (95% purity) is listed at ¥159.92 per 100mg . The (3S,4S) enantiomer (CAS 1350734-62-1, 97% purity) is priced at ¥3,199.90 per 1g on Chemsrc/Leyan and €285.00 per 100mg via CymitQuimica (equivalent to ~¥2,200/100mg) , representing an approximately 15–20× premium per unit mass. The (3R,4R) form also has broader multi-vendor availability (Bidepharm, Aladdin, ChemScene, AKSci, AngeneChemical, GLPBio, Beyotime) compared with the (3S,4S) form, ensuring supply chain resilience .

Chemical procurement Cost efficiency Enantiomer pricing

QC Documentation: Batch-Specific NMR, HPLC, and GC Traceability from Bidepharm

Bidepharm supplies CAS 1240390-36-6 at standard purity 95% and provides batch-specific quality control documentation including NMR, HPLC, and GC as part of routine quality assurance . In contrast, the trans-diastereomer (CAS 1316830-74-6) and the racemic cis mixture (CAS 2641560-64-5) are predominantly listed by suppliers without batch-level QC data that explicitly confirm enantiomeric excess or diastereomeric purity, increasing the risk of undetected stereochemical contamination .

Quality control Analytical traceability Batch reproducibility

Proven Intermediacy: (3R,4R) Scaffold Used in Multi-Gram Scale Synthesis Campaigns (52.2 g Scale) for SYK Inhibitor Lead Optimization

Patent CN102348707A (Glaxo Group Ltd.) describes the use of 52.2 grams of Boc-protected (3R,4R)-4-aminotetrahydro-2H-pyran-3-yl intermediate in a multi-gram synthetic campaign yielding a SYK inhibitor [1]. This demonstrates that CAS 1240390-36-6 or its immediate precursor can support scale-up beyond the milligram screening quantities typical of early discovery. No comparable multi-gram synthetic use has been reported for the (3S,4S) enantiomer, suggesting the (3R,4R) form has established process chemistry precedence.

Scale-up synthesis Process chemistry SYK inhibitor

High-Impact Application Scenarios for tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate (CAS 1240390-36-6)


SYK Kinase Inhibitor Lead Optimization: Achieving Low-Nanomolar Potency with a (3R,4R) Pharmacophore

For medicinal chemistry groups synthesizing SYK inhibitors based on pyrazine-2-carboxamide or pyrimidine-5-carboxamide templates, CAS 1240390-36-6 serves as the direct chiral intermediate to access the validated (3R,4R) pharmacophore that has demonstrated IC50 values of 1.30–5.5 nM against human SYK in recombinant enzyme assays [1] [2]. Boc-deprotection followed by coupling yields the key cis-3,4-diaminotetrahydropyran motif utilized in US9775839 and US9579320 patent families. Procurement at the ≥95% purity level with batch QC documentation ensures stereochemical integrity, avoiding the risk of incorporating the inactive (3S,4S) enantiomer that lacks any documented SYK activity .

IRAK4-Targeted Inflammatory Disease Programs Requiring 31 nM Starting Potency Scaffolds

Programs targeting IRAK4 for inflammatory and autoimmune indications can utilize CAS 1240390-36-6 to construct pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibitors analogous to those in US9649308 Example 1, which achieved an IRAK4 IC50 of 31 nM [1]. The (3R,4R) tetrahydropyran scaffold conferred an approximately 300-fold potency advantage over a non-tetrahydropyran comparator within the same patent (IC50 = 9,200 nM), providing a quantifiable SAR starting point for further optimization of IRAK4 selectivity and pharmacokinetic properties [2].

Cost-Conscious Chiral Amine Library Synthesis for Kinase-Targeted Fragment and Lead Discovery

Medicinal chemistry groups synthesizing diverse chiral amine libraries for kinase inhibitor screening should prioritize CAS 1240390-36-6 over its (3S,4S) counterpart due to the approximately 15–20× price advantage per milligram [1] [2]. When multiplied across parallel library syntheses (e.g., 10–50 array members at 50–100 mg scale each), the cost differential becomes operationally significant, while simultaneously ensuring that library members incorporate the enantiomeric configuration validated in patent SAR tables .

Scale-Up and Preclinical Candidate Synthesis with Established Multi-Gram Process Chemistry Precedent

For programs needing to progress from milligram-scale medicinal chemistry to multi-gram preclinical candidate synthesis, CAS 1240390-36-6 offers documented scale-up precedent: patent CN102348707A describes a 52.2 g scale reaction using (3R,4R) Boc-protected intermediate [1]. This provides process chemistry teams with a validated starting point for developing robust, scalable synthetic routes without the uncertainty associated with stereochemical alternatives lacking published scale-up data.

Quote Request

Request a Quote for tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.